Ethyl [(4-methylphenyl)amino](oxo)acetate
CAS No.: 18522-98-0
Cat. No.: VC21041635
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
acetate - 18522-98-0](/images/no_structure.jpg)
Specification
CAS No. | 18522-98-0 |
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Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | ethyl 2-(4-methylanilino)-2-oxoacetate |
Standard InChI | InChI=1S/C11H13NO3/c1-3-15-11(14)10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | AAMWAWJQPFWTEN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)NC1=CC=C(C=C1)C |
Canonical SMILES | CCOC(=O)C(=O)NC1=CC=C(C=C1)C |
Introduction
Chemical Identity
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IUPAC Name: Ethyl (4-methylphenyl)aminoacetate
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Molecular Formula: C11H13NO3
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Molecular Weight: 207.23 g/mol
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Synonyms:
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Ethyl 2-(4-methylanilino)-2-oxoacetate
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Ethyl (p-tolyl)aminoacetate
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Ethyl [(4-methylphenyl)carbamoyl]formate
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Structural Features:
The compound consists of:
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An ethyl ester group.
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A carbamoyl group attached to a 4-methylphenyl ring.
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A central oxoacetate backbone.
Synthesis
Ethyl (4-methylphenyl)aminoacetate is typically synthesized through the reaction of ethyl oxalate with substituted aniline derivatives under controlled conditions. The synthesis involves:
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Reactants:
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Ethyl oxalate (as the ester source).
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p-Toluidine (4-methylaniline).
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Reaction Conditions:
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Solvent: Typically ethanol or a similar polar solvent.
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Catalyst: Acidic or basic catalysts depending on the reaction pathway.
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Temperature: Moderate heating to facilitate esterification.
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Mechanism:
The reaction proceeds via nucleophilic substitution, where the amine group from p-toluidine reacts with the carbonyl group of ethyl oxalate, forming the desired compound.
Pharmaceutical Research
Ethyl (4-methylphenyl)aminoacetate serves as an intermediate in synthesizing bioactive molecules, particularly those with antimicrobial or anti-inflammatory properties. Its structural motif is common in drug design due to its ability to interact with biological targets.
Organic Synthesis
The compound is a versatile building block for synthesizing more complex molecules, such as:
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Heterocyclic compounds.
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Substituted carbamates and ureas.
Analytical Characterization
The identification and purity of ethyl (4-methylphenyl)aminoacetate are confirmed using advanced spectroscopic techniques:
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Infrared Spectroscopy (IR):
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Characteristic peaks for carbonyl (C=O), amine (N-H), and ester groups.
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Nuclear Magnetic Resonance (NMR):
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-NMR: Signals for aromatic protons on the phenyl ring, methyl group (), and ethoxy group ().
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-NMR: Peaks corresponding to carbon atoms in the ester and aromatic ring.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Safety and Handling
Aspect | Details |
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Toxicity | Limited data available; handle with care as a precaution. |
Storage | Store in a cool, dry place away from light and moisture. |
Personal Protection | Use gloves, goggles, and lab coats when handling the compound. |
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